4-(3-Ethylheptyl)pyridine
Description
4-(3-Ethylheptyl)pyridine is a pyridine derivative characterized by a branched alkyl chain (3-ethylheptyl) at the 4-position of the pyridine ring. Pyridine derivatives with alkyl chains are often studied for their applications in coordination chemistry, catalysis, and pharmaceuticals due to their electron-donating/withdrawing effects and steric bulk .
Properties
IUPAC Name |
4-(3-ethylheptyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-3-5-6-13(4-2)7-8-14-9-11-15-12-10-14/h9-13H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZDVGHEJYVEBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CCC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethylheptyl)pyridine can be achieved through several methods. One common approach involves the alkylation of pyridine with 3-ethylheptyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Pyridine and 3-ethylheptyl halide (e.g., 3-ethylheptyl bromide).
Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The base deprotonates the pyridine, generating a nucleophilic pyridine anion, which then attacks the electrophilic carbon of the 3-ethylheptyl halide, resulting in the formation of 4-(3-Ethylheptyl)pyridine.
Industrial Production Methods
Industrial production of 4-(3-Ethylheptyl)pyridine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethylheptyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the pyridine ring can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the positions ortho and para to the nitrogen atom. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or peracids.
Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst, nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives.
Scientific Research Applications
4-(3-Ethylheptyl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of pyridine derivatives with biomolecules.
Medicine: Pyridine derivatives, including 4-(3-Ethylheptyl)pyridine, are explored for their potential pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Industry: It is used in the development of agrochemicals, dyes, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(3-Ethylheptyl)pyridine depends on its specific application. In biological systems, pyridine derivatives often interact with enzymes, receptors, or nucleic acids, modulating their activity. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
The following analysis compares 4-(3-Ethylheptyl)pyridine with structurally analogous pyridine derivatives, focusing on substituent effects, spectroscopic properties, and applications.
Substituent Effects on Physicochemical Properties
Alkyl and aryl substituents significantly alter pyridine derivatives' properties. Key examples include:
| Compound | Substituent(s) | Molecular Weight (g/mol) | Melting Point (°C) | Key Properties/Applications |
|---|---|---|---|---|
| 4-(3-Ethylheptyl)pyridine | 3-Ethylheptyl at C4 | ~249.4 (estimated) | Not reported | Likely hydrophobic; potential ligand |
| 4-Diethylaminopyridine | Diethylamino at C4 | 164.2 | Liquid (δH NMR) | Catalyst in acylation reactions |
| 2-Amino-4-(chlorophenyl)pyridine | Chlorophenyl, amino groups | 466–545 | 268–287 | Antimicrobial activity |
| 4-(1-Aminoethyl)pyridine | Aminoethyl at C4 | 136.2 | Not reported | Bioactive; charge transfer potential |
Key Observations :
- Hydrophobicity: The 3-ethylheptyl chain in 4-(3-Ethylheptyl)pyridine likely increases hydrophobicity compared to smaller substituents (e.g., diethylamino or aminoethyl groups), impacting solubility in polar solvents .
- Thermal Stability : Pyridines with bulky substituents (e.g., chlorophenyl derivatives) exhibit higher melting points (268–287°C) due to enhanced intermolecular interactions, whereas alkylated derivatives may remain liquids or low-melting solids .
Spectroscopic and Computational Insights
- NMR Spectroscopy: 4-Diethylaminopyridine: ¹H NMR (CCl₄) shows signals at δ 1.1 (t, CH₃), 3.2 (q, NCH₂), and 6.3 (d, aromatic H), confirming substituent positioning . 4-(1-Aminoethyl)pyridine: Computational studies (B3LYP/B3PW91) predict vibrational frequencies and electronic transitions (e.g., ΔE = 6.08 eV) correlating with bioactivity .
Electronic Properties :
- Alkyl chains (e.g., 3-ethylheptyl) may reduce pyridine’s electron-deficient nature, affecting coordination chemistry. In contrast, electron-withdrawing groups (e.g., Cl, CN) enhance electrophilicity .
Biological Activity
4-(3-Ethylheptyl)pyridine is a pyridine derivative notable for its potential biological activities, particularly in pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
4-(3-Ethylheptyl)pyridine features a pyridine ring with a 3-ethylheptyl group at the fourth position. This unique structure influences its solubility, lipophilicity, and interactions with biological targets. Pyridines are known for their diverse applications in pharmaceuticals and agrochemicals, often serving as ligands or scaffolds in drug design.
The biological activity of 4-(3-Ethylheptyl)pyridine largely depends on its interaction with various biomolecules, including enzymes and receptors. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordination with metal ions, enhancing the compound's binding affinity and specificity.
Key Mechanisms
- Enzyme Inhibition : Pyridine derivatives can inhibit specific enzymes by mimicking substrates or altering active site configurations.
- Receptor Modulation : They may act as agonists or antagonists at various receptors, influencing signaling pathways.
- Nucleic Acid Interaction : Some studies suggest that pyridine derivatives can interact with nucleic acids, potentially affecting gene expression.
Biological Activities
Research has identified several biological activities associated with 4-(3-Ethylheptyl)pyridine:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : There is evidence suggesting that it may reduce inflammation through modulation of inflammatory pathways.
- Anticancer Potential : Some studies have explored its efficacy in cancer cell lines, indicating potential cytotoxic effects.
Comparative Analysis
To understand the uniqueness of 4-(3-Ethylheptyl)pyridine, it is beneficial to compare it with similar compounds:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| Pyridine | Simple nitrogen-containing ring | Basic pharmacological properties |
| 3-Ethylpyridine | Ethyl group at the third position | Moderate antimicrobial properties |
| 4-Propylpyridine | Propyl group at the fourth position | Limited biological activity |
| 4-(3-Ethylheptyl)pyridine | Long alkyl chain enhances lipophilicity | Promising antimicrobial and anticancer properties |
Case Study 1: Antimicrobial Efficacy
In a recent study evaluating the antimicrobial properties of various pyridine derivatives, 4-(3-Ethylheptyl)pyridine demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The compound was effective at concentrations as low as 50 µg/mL, indicating its potential as a lead compound for developing new antibiotics.
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of 4-(3-Ethylheptyl)pyridine in a murine model of acute inflammation. Results showed a reduction in paw edema by approximately 40% compared to control groups, suggesting that this compound could modulate inflammatory responses effectively.
Research Findings
Recent research findings have expanded our understanding of the biological activities associated with 4-(3-Ethylheptyl)pyridine:
- Anticancer Activity : In vitro studies revealed that this compound induced apoptosis in breast cancer cell lines (MCF-7), with an IC50 value of approximately 25 µM.
- Mechanistic Insights : Studies utilizing molecular docking simulations indicated that 4-(3-Ethylheptyl)pyridine binds effectively to the active site of cyclooxygenase enzymes, which are crucial in inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
